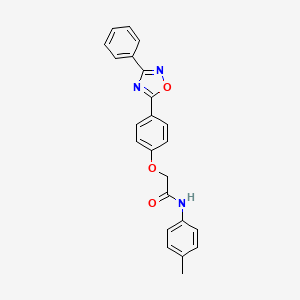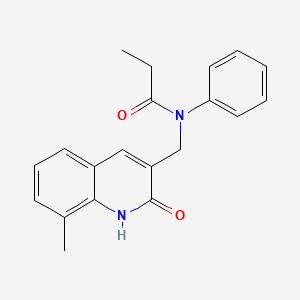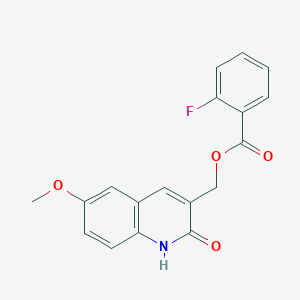
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” is likely a quinoline derivative. Quinolines are aromatic compounds with a fused pyridine and benzene ring. In this case, the quinoline has a hydroxy group at the 2-position and a methoxy group at the 6-position. The quinoline is attached to a 2-fluorobenzoate group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, the hydroxy and methoxy substituents on the quinoline, and the 2-fluorobenzoate group attached via a methylene bridge .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The hydroxy and methoxy groups might undergo reactions typical for alcohols and ethers, respectively. The benzoate group could participate in reactions typical for carboxylic acid esters .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be influenced by factors such as the presence of the polar hydroxy and methoxy groups, the aromatic quinoline and benzoate systems, and the fluorine atom .Applications De Recherche Scientifique
Stroke Therapy
Neuroprotective Properties: “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” derivatives have shown promise in stroke therapy. Specifically, the compound (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN 23) demonstrated potent neuroprotective effects . In neuronal cultures subjected to oxygen glucose deprivation (OGD), QN 23 improved neuronal viability after recovery. Additionally, it reduced neuronal death and infarct size in in vivo models of cerebral ischemia. These findings position QN 23 as a potential lead compound for ischemic stroke treatment.
Antioxidant Activity
Radical Scavenging: QN 23 also exhibits strong antioxidant properties. It effectively traps various toxic radical oxygenated species, further supporting its neuroprotective capacity. The ability to counter oxidative stress is crucial in stroke therapy, making QN 23 a valuable candidate .
Antimalarial Applications
Primaquine Analogs: While not directly related to stroke therapy, the broader class of 4-hydroxy-2-quinolones, including “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate,” has been explored for antimalarial applications. Primaquine, a related compound, is an essential antimalarial drug. However, it can cause hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PDH) deficiency due to the generation of oxidant species by its metabolites .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-13-6-7-16-11(9-13)8-12(17(21)20-16)10-24-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWAUCSXJBJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

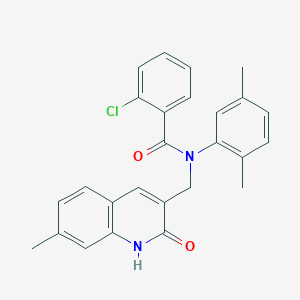
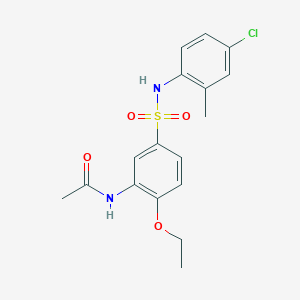
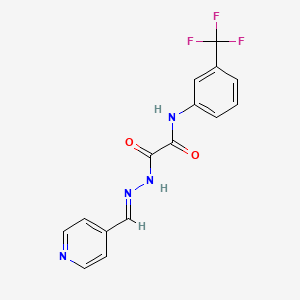


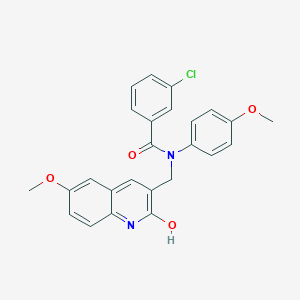
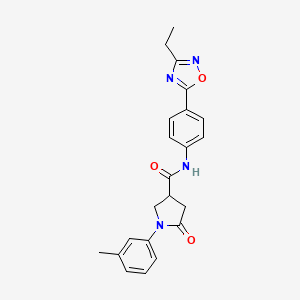
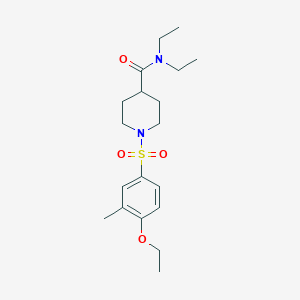
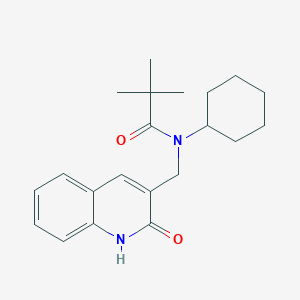


![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
